l-Propoxyphene
Overview
Description
1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate is a propanoate ester that is propyl propanoate substituted by a benzyl and phenyl group at position 1, a methyl group at position 2 and a dimethylamino group at position 3. It is a propanoate ester and a tertiary amine.
Scientific Research Applications
1. Analytical Methodology in Forensic Science
Propoxyphene has been a subject of interest in forensic science, particularly in the determination of its presence in biological materials. Wallace, Ladd, and Blum (1972) discussed the utilization of ultraviolet spectrophotometry and gas chromatography for detecting propoxyphene in such contexts, emphasizing its importance in forensic investigations (Wallace, Ladd, & Blum, 1972).
2. Propoxyphene in Pharmacokinetics
The study of the pharmacokinetics of propoxyphene has been a significant area of research. McMahon and Sullivan (1976) explored the simultaneous measurement of plasma levels of d-Propoxyphene and l-Propoxyphene, providing insights into the differential absorption and metabolic pathways of these isomers (McMahon & Sullivan, 1976).
3. Propoxyphene in Drug Metabolism
Propoxyphene's role in influencing drug metabolism has been researched extensively. Peterson, Hostetler, Lehman, and Covault (1979) examined the acute inhibition of oxidative drug metabolism by propoxyphene, revealing its impact on hepatic microsomal enzymes and its implications for pharmacological interactions (Peterson, Hostetler, Lehman, & Covault, 1979).
4. Propoxyphene in Toxicology and Safety Studies
The safety and toxicity profile of propoxyphene have been subjects of research, especially in relation to its metabolites. McMahon, Ridolfo, Culp, Wolen, and Marshall (1971) detailed the fate of radiocarbon-labeled propoxyphene in rats, dogs, and humans, providing valuable insights into its metabolic end products and their excretion patterns (McMahon et al., 1971).
properties
IUPAC Name |
[4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMALTXPSGQGBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859379 | |
Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
l-Propoxyphene | |
CAS RN |
77-50-9 | |
Record name | Benzeneethanol, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl-, 1-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propoxyphene, dl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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